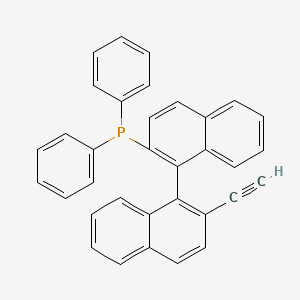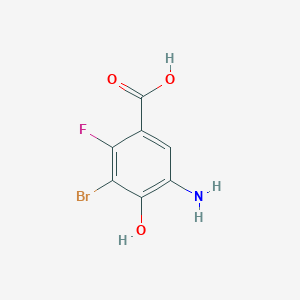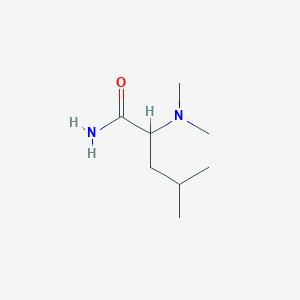
2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is a complex organic compound with a unique structure that includes an amino group, an isopropyl group, a methyl group, and a pyrrolidinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Amino Group: Introduction of the amino group through nucleophilic substitution reactions.
Addition of the Isopropyl Group: Alkylation reactions to introduce the isopropyl group.
Incorporation of the Methyl Group: Methylation reactions using methylating agents.
Attachment of the Pyrrolidinylmethyl Group: Formation of the pyrrolidinylmethyl group through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Use of reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-N-isopropyl-3-methyl-N-thiophen-3-ylmethyl-butyramide
- 2-Amino-N-isopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide
Uniqueness
2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide is unique due to its specific structural features, such as the presence of the pyrrolidinylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C14H29N3O |
|---|---|
Peso molecular |
255.40 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3 |
Clave InChI |
QZAGKHDAUDASEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
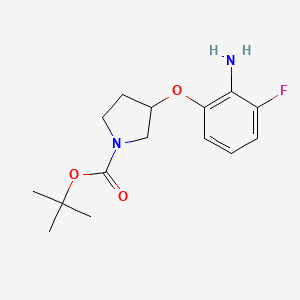
![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
![N-[4-(morpholin-4-ylsulfonyl)-2-nitrophenyl]leucine](/img/structure/B14786658.png)

![2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786667.png)
![N-[6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide](/img/structure/B14786672.png)
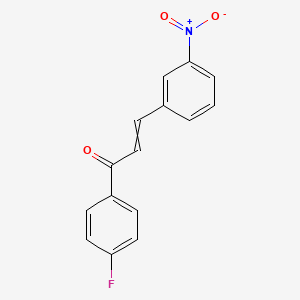
![tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B14786680.png)
